

A Guide to the Spectroscopic Characterization of Methyl Pent-4-yneate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl pent-4-yneate

Cat. No.: B153173

[Get Quote](#)

Introduction: The Molecular Blueprint of Methyl Pent-4-yneate

Methyl pent-4-yneate (CAS No. 21565-82-2) is a bifunctional organic molecule featuring a terminal alkyne and a methyl ester. Its structure presents a valuable synthon for organic chemists, offering two distinct reactive sites for elaboration into more complex molecular architectures. As a crucial aspect of its utility in research and development, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the key spectroscopic data for **methyl pent-4-yneate**, grounded in fundamental principles and practical insights.

The molecule has a molecular formula of $C_6H_8O_2$ and a molecular weight of 112.13 g/mol .^[1] The unique combination of the terminal alkyne (a site of high electron density and a proton source for C-H activation) and the electrophilic carbonyl center of the ester dictates its characteristic spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environments

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. For **methyl pent-4-yneate**, we expect to see four distinct signals, each corresponding to a unique set of protons. The spectrum is typically recorded in a deuterated

solvent such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

The causality behind the chemical shifts is rooted in the electronic environment of the protons. Electron-withdrawing groups, like the ester and the alkyne, deshield nearby protons, shifting their resonance downfield (to a higher ppm value).[3]

Predicted ^1H NMR Data (300 MHz, CDCl_3):

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	3.71	Singlet (s)	3H	$-\text{OCH}_3$	Protons on the methyl ester are deshielded by the adjacent oxygen atom.
b	2.60	Triplet (t)	2H	$-\text{CH}_2\text{-C=O}$	Alpha-protons to the carbonyl group are deshielded. They are coupled to the 'c' protons.
c	2.45	Triplet of Triplets (tt)	2H	$-\text{CH}_2\text{-C}\equiv$	Protons are coupled to both the 'b' methylene protons and the terminal alkyne proton 'd'.
d	2.00	Triplet (t)	1H	$\equiv\text{C-H}$	The terminal alkyne proton shows a characteristic upfield shift compared to vinylic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their functional group identity. In the proton-decoupled ¹³C NMR spectrum of **methyl pent-4-ynoate**, six distinct signals are expected, corresponding to each carbon atom in the molecule.

The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.^[4] The carbonyl carbon of the ester is significantly deshielded and appears far downfield, while the sp-hybridized carbons of the alkyne have characteristic shifts in the mid-range of the spectrum.^[5]

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

Signal Label	Chemical Shift (δ , ppm)	Assignment	Rationale
1	172.5	C=O	The carbonyl carbon is highly deshielded due to the attached electronegative oxygens.
2	82.0	C≡CH	The internal sp-hybridized carbon of the alkyne.
3	70.0	C≡CH	The terminal sp-hybridized carbon, shifted upfield relative to its counterpart due to the attached proton.
4	51.8	-OCH ₃	The methyl ester carbon is deshielded by the attached oxygen.
5	32.5	-CH ₂ -C=O	The carbon alpha to the carbonyl group.
6	14.0	-CH ₂ -C≡	The carbon adjacent to the alkyne group.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of **methyl pent-4-ynoate** is dominated by the characteristic stretching vibrations of its two key functional groups: the terminal alkyne and the ester.^[6]

- C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1735 cm^{-1} corresponding to the carbonyl stretch of the saturated ester.^[7]

- \equiv C-H Stretch: A sharp, and typically strong, band will appear around 3300 cm^{-1} due to the stretching of the C-H bond of the terminal alkyne.
- C \equiv C Stretch: A weak to medium, sharp absorption is anticipated in the range of $2150\text{-}2100\text{ cm}^{-1}$. The intensity is often weak for terminal alkynes.[7]
- C-O Stretches: Strong stretches associated with the ester C-O bonds will be visible in the $1300\text{-}1000\text{ cm}^{-1}$ region.
- sp^3 C-H Stretches: Absorptions just below 3000 cm^{-1} arise from the stretching of the C-H bonds in the methylene groups.

Summary of Key IR Absorptions:

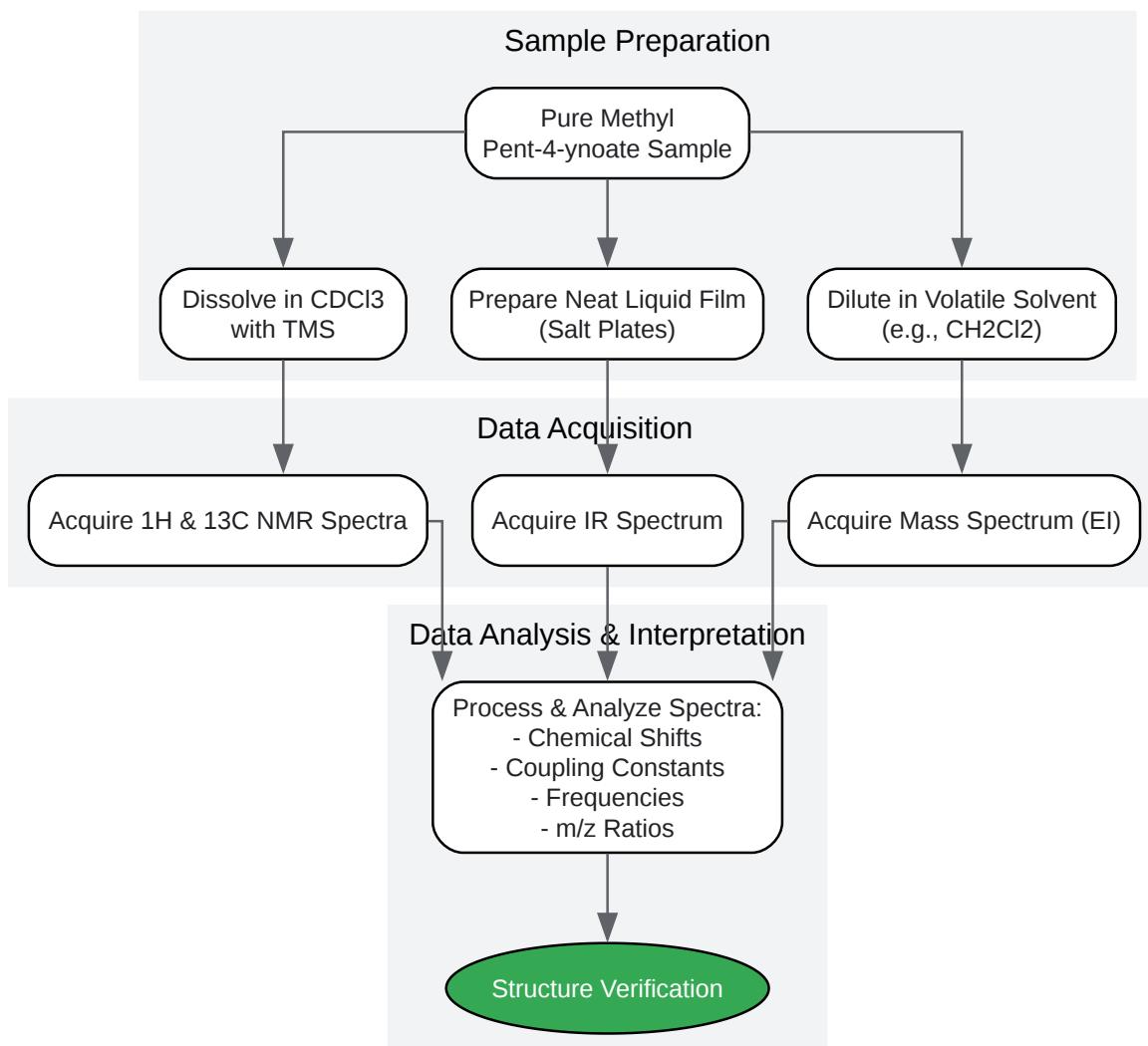
Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H Stretch
~2960	Medium	sp^3 C-H Stretch
~2120	Weak, Sharp	C \equiv C Stretch
~1740	Very Strong, Sharp	C=O Ester Stretch
~1200	Strong	C-O Stretch

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[8] For **methyl pent-4-ynoate** (MW = 112.13), the molecular ion peak (M^+) would be observed at an m/z of 112.

Electron Ionization (EI) would lead to characteristic fragmentation of the molecule. The fragmentation of esters can be complex, but key cleavages can be predicted.[9][10]

Predicted Key Fragments in EI-MS:


m/z	Fragment Ion	Interpretation
112	$[\text{C}_6\text{H}_8\text{O}_2]^+$	Molecular Ion (M^+)
81	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester.
59	$[\text{COOCH}_3]^+$	Cleavage yielding the methoxycarbonyl fragment.
53	$[\text{C}_4\text{H}_5]^+$	Loss of the methoxycarbonyl radical.

Experimental Protocols & Workflows

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized sample of **methyl pent-4-ynoate**.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl pent-4-ynoate | CymitQuimica [cymitquimica.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of Methyl Pent-4-ynoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153173#key-spectroscopic-data-nmr-ir-mass-spec-for-methyl-pent-4-ynoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

